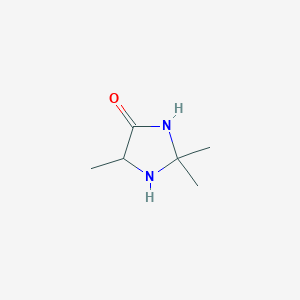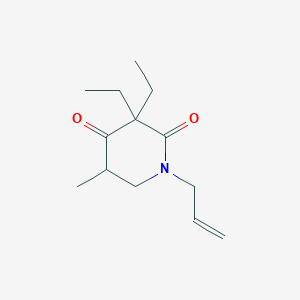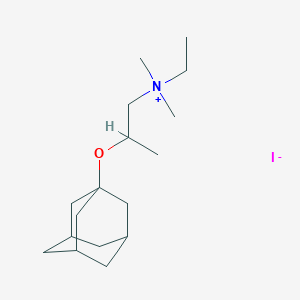
2,2,5-Trimethylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethylimidazolidin-4-one, also known as TMI, is an organic compound that has gained popularity in scientific research applications due to its unique properties. TMI is a cyclic urea derivative that is used as a highly selective and efficient catalyst in various chemical reactions. In
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethylimidazolidin-4-one involves the formation of a complex between 2,2,5-Trimethylimidazolidin-4-one and the substrate. The complex undergoes a series of reactions, including nucleophilic attack, proton transfer, and ring-opening reactions, leading to the formation of the desired product. The high selectivity of 2,2,5-Trimethylimidazolidin-4-one is attributed to the steric and electronic effects of the cyclic urea moiety.
Biochemische Und Physiologische Effekte
2,2,5-Trimethylimidazolidin-4-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2,5-Trimethylimidazolidin-4-one is relatively non-toxic and does not cause any significant adverse effects on the environment. 2,2,5-Trimethylimidazolidin-4-one is stable under normal laboratory conditions and can be stored for extended periods without degradation.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,5-Trimethylimidazolidin-4-one has several advantages as a catalyst in lab experiments. It is a cost-effective and efficient catalyst that can be used in small quantities. 2,2,5-Trimethylimidazolidin-4-one is also highly selective, which reduces the formation of unwanted by-products. However, 2,2,5-Trimethylimidazolidin-4-one has some limitations, including its sensitivity to moisture and air, which can lead to the formation of impurities. 2,2,5-Trimethylimidazolidin-4-one is also relatively unstable in the presence of acids or bases, which limits its use in some reactions.
Zukünftige Richtungen
For the study of 2,2,5-Trimethylimidazolidin-4-one include the development of new synthetic methods and the exploration of its potential applications in the pharmaceutical industry.
Synthesemethoden
The synthesis of 2,2,5-Trimethylimidazolidin-4-one involves the reaction of trimethyl orthoformate with a primary amine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to form 2,2,5-Trimethylimidazolidin-4-one. The process is straightforward and can be carried out under mild conditions, making it a cost-effective and efficient method for the production of 2,2,5-Trimethylimidazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethylimidazolidin-4-one has been extensively used in scientific research applications as a catalyst in various chemical reactions. It has shown remarkable selectivity and efficiency in several reactions, including the synthesis of cyclic carbonates, lactones, and epoxides. 2,2,5-Trimethylimidazolidin-4-one has also been used as a catalyst in the preparation of chiral compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
107355-19-1 |
|---|---|
Produktname |
2,2,5-Trimethylimidazolidin-4-one |
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2,2,5-trimethylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N2O/c1-4-5(9)8-6(2,3)7-4/h4,7H,1-3H3,(H,8,9) |
InChI-Schlüssel |
MXZYOEDOIFPSQW-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(N1)(C)C |
Kanonische SMILES |
CC1C(=O)NC(N1)(C)C |
Synonyme |
4-Imidazolidinone,2,2,5-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)




